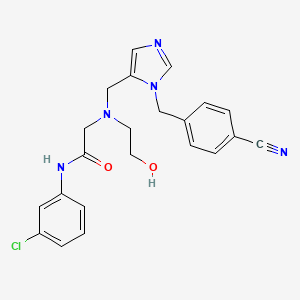
N-(3-Chlorophenyl)-2-(((1-(4-cyanobenzyl)-1H-imidazol-5-yl)methyl)(2-hydroxyethyl)amino)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Chlorophenyl)-2-(((1-(4-cyanobenzyl)-1H-imidazol-5-yl)methyl)(2-hydroxyethyl)amino)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-2-(((1-(4-cyanobenzyl)-1H-imidazol-5-yl)methyl)(2-hydroxyethyl)amino)acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group by a nucleophile, often under basic conditions.
Condensation reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water or methanol.
Cyclization reactions: These reactions involve the formation of a ring structure, which is a key step in the synthesis of the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch reactors: Used for small to medium-scale production, allowing precise control over reaction conditions.
Continuous flow reactors: Used for large-scale production, offering advantages in terms of efficiency and scalability.
化学反应分析
Types of Reactions
N-(3-Chlorophenyl)-2-(((1-(4-cyanobenzyl)-1H-imidazol-5-yl)methyl)(2-hydroxyethyl)amino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May produce oxides or hydroxylated derivatives.
Reduction: May produce amines or other reduced derivatives.
Substitution: May produce halogenated or alkylated derivatives.
科学研究应用
N-(3-Chlorophenyl)-2-(((1-(4-cyanobenzyl)-1H-imidazol-5-yl)methyl)(2-hydroxyethyl)amino)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials or as a catalyst in chemical processes.
作用机制
The mechanism of action of N-(3-Chlorophenyl)-2-(((1-(4-cyanobenzyl)-1H-imidazol-5-yl)methyl)(2-hydroxyethyl)amino)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.
Receptor binding: The compound may bind to specific receptors, modulating cellular signaling pathways.
DNA/RNA interaction: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.
相似化合物的比较
N-(3-Chlorophenyl)-2-(((1-(4-cyanobenzyl)-1H-imidazol-5-yl)methyl)(2-hydroxyethyl)amino)acetamide can be compared with other similar compounds, such as:
N-(3-Chlorophenyl)-2-((1H-imidazol-5-yl)methyl)acetamide: Lacks the cyanobenzyl and hydroxyethyl groups, resulting in different chemical properties and applications.
N-(4-Cyanophenyl)-2-(((1-(4-cyanobenzyl)-1H-imidazol-5-yl)methyl)(2-hydroxyethyl)amino)acetamide:
属性
分子式 |
C22H22ClN5O2 |
|---|---|
分子量 |
423.9 g/mol |
IUPAC 名称 |
N-(3-chlorophenyl)-2-[[3-[(4-cyanophenyl)methyl]imidazol-4-yl]methyl-(2-hydroxyethyl)amino]acetamide |
InChI |
InChI=1S/C22H22ClN5O2/c23-19-2-1-3-20(10-19)26-22(30)15-27(8-9-29)14-21-12-25-16-28(21)13-18-6-4-17(11-24)5-7-18/h1-7,10,12,16,29H,8-9,13-15H2,(H,26,30) |
InChI 键 |
CYKGAZPMRIDNGF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CN(CCO)CC2=CN=CN2CC3=CC=C(C=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



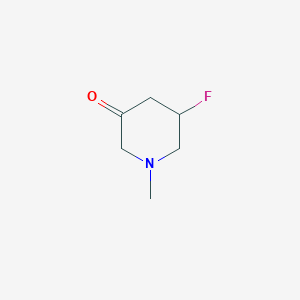
![9-((Triisopropylsilyl)oxy)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one](/img/structure/B14789668.png)
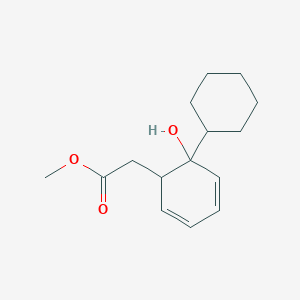
![2-(Benzo[d]isoxazol-3-yl)-N-propylacetamide](/img/structure/B14789676.png)
![potassium;[1,4-dioxan-2-ylmethyl(methyl)sulfamoyl]-[5-(1-methylpyrazol-3-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]azanide;hydrate](/img/structure/B14789678.png)
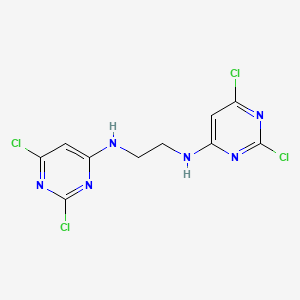
![2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14789687.png)

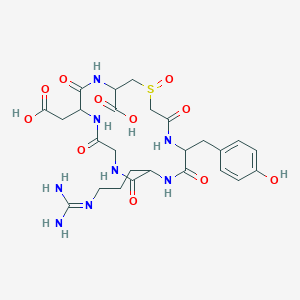
![2-[2-[2-(4,5-Dihydro-1,3-oxazol-2-yl)-3,5-dimethylphenyl]-4,6-dimethylphenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14789719.png)

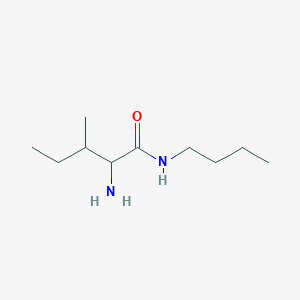
![Sodium;[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate;dihydrate](/img/structure/B14789736.png)
